molecular formula C11H23N4O6P B14620277 L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide CAS No. 60778-33-8

L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide

Cat. No.: B14620277
CAS No.: 60778-33-8
M. Wt: 338.30 g/mol
InChI Key: WPCOBVVKSMAEAI-FKMOCYPUSA-N
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Description

L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple alanine residues and a phosphonoethyl group, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the stepwise coupling of alanine residues followed by the introduction of the phosphonoethyl group. The process begins with the protection of the amino and carboxyl groups of alanine to prevent unwanted side reactions. The protected alanine residues are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the phosphonoethyl group is introduced using a suitable phosphonylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The phosphonoethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups.

Scientific Research Applications

L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The phosphonoethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-alanyl-L-alaninamide: Lacks the phosphonoethyl group, resulting in different chemical and biological properties.

    N-(1-Phosphonoethyl)-L-alaninamide: Contains the phosphonoethyl group but lacks multiple alanine residues.

Uniqueness

L-Alanyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is unique due to the presence of both multiple alanine residues and the phosphonoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60778-33-8

Molecular Formula

C11H23N4O6P

Molecular Weight

338.30 g/mol

IUPAC Name

1-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]ethylphosphonic acid

InChI

InChI=1S/C11H23N4O6P/c1-5(12)9(16)13-6(2)10(17)14-7(3)11(18)15-8(4)22(19,20)21/h5-8H,12H2,1-4H3,(H,13,16)(H,14,17)(H,15,18)(H2,19,20,21)/t5-,6-,7-,8?/m0/s1

InChI Key

WPCOBVVKSMAEAI-FKMOCYPUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N

Origin of Product

United States

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